Sudachitin

Description

This compound has been reported in Citrus reticulata, Citrus medica, and other organisms with data available.

antimicrobial from the peels of Citrus sudachi; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

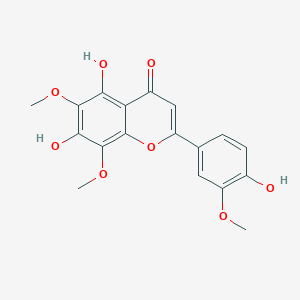

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)17(24-2)15(22)18(25-3)16(13)26-11/h4-7,19,21-22H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHHDQSPFPQKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318467 | |

| Record name | Sudachitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sudachitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4281-28-1 | |

| Record name | Sudachitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4281-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sudachitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sudachitin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B4S6SPF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sudachitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 - 243 °C | |

| Record name | Sudachitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sudachitin: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudachitin, a polymethoxylated flavone found in the peel of the Japanese citrus fruit Citrus sudachi, has emerged as a promising natural compound with multifaceted anti-cancer properties.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's action in cancer cells, with a focus on its impact on key signaling pathways, cell proliferation, apoptosis, and the tumor microenvironment. The information presented herein is intended to support further research and drug development efforts in oncology.

Direct Anti-proliferative and Cytotoxic Effects

This compound exhibits a direct dose-dependent inhibitory effect on the proliferation of various cancer cell lines.[1][4] The half-maximal inhibitory concentration (IC50) values highlight its varied efficacy across different cancer types.

Data Presentation: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Huh-7 | Liver Cancer | 48 | 82.04 | [1] |

| HepG2 | Liver Cancer | 48 | 49.32 | [1] |

| HCT-116 | Colorectal Cancer | 48 | Not specified | [4] |

| HT-29 | Colorectal Cancer | 48 | Not specified | [4] |

Note: The original research article by Chen et al. (2022) mentions dose-dependent inhibition in HCT-116 and HT-29 cells but does not provide specific IC50 values in the abstract or readily available text.

Modulation of Key Signaling Pathways

This compound's anti-cancer activity is intricately linked to its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death.

Mitogen-Activated Protein Kinase (MAPK) Pathway

A primary mechanism of this compound-induced apoptosis is through the regulation of the MAPK pathway.[5] this compound differentially modulates key components of this pathway, leading to a pro-apoptotic cellular environment. Specifically, this compound:

-

Activates p38 MAPK: This activation is a crucial step in initiating the apoptotic cascade. The use of a p38MAPK inhibitor, SB203580, has been shown to significantly reduce this compound-induced apoptosis.

-

Inhibits ERK1/2: this compound suppresses the phosphorylation and activation of ERK1/2. This inhibition is achieved, at least in part, by targeting the upstream activator Raf-1.[5]

The dual action of activating the pro-apoptotic p38 MAPK pathway while inhibiting the pro-survival ERK1/2 pathway is a key feature of this compound's anti-cancer mechanism.

This compound's dual regulation of the MAPK pathway.

PI3K/Akt Signaling Pathway

The direct role of this compound in modulating the PI3K/Akt pathway in cancer cells is an area of ongoing investigation. However, flavonoids are generally known to target this critical survival pathway.[6][7] The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and resistance to apoptosis. Its inhibition often leads to a decrease in the expression of anti-apoptotic proteins and can sensitize cancer cells to other therapeutic agents. Given this compound's pro-apoptotic effects, it is plausible that it may also exert an inhibitory effect on the PI3K/Akt pathway, potentially through indirect mechanisms or crosstalk with the MAPK pathway. Further research is required to elucidate the precise interactions between this compound and the PI3K/Akt signaling cascade in cancer cells.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is orchestrated through the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases. While direct studies on this compound's effect on the Bax/Bcl-2 ratio are limited, the activation of the p38 MAPK pathway is known to influence the expression and activity of these proteins, leading to:

-

Upregulation of pro-apoptotic proteins (e.g., Bax): This promotes the permeabilization of the mitochondrial outer membrane.

-

Downregulation of anti-apoptotic proteins (e.g., Bcl-2): This further shifts the cellular balance towards apoptosis.[8]

The release of cytochrome c from the mitochondria following membrane permeabilization leads to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[9][10]

This compound-induced intrinsic apoptosis pathway.

Targeting the Tumor Microenvironment: Inhibition of Glycolysis in Cancer-Associated Fibroblasts (CAFs)

Beyond its direct effects on cancer cells, this compound also targets the tumor microenvironment, specifically cancer-associated fibroblasts (CAFs).[1] CAFs are known to promote tumor progression through various mechanisms, including metabolic reprogramming. This compound disrupts the metabolic symbiosis between CAFs and cancer cells by inhibiting glycolysis in CAFs.[1] This is achieved through the downregulation of key glycolytic enzymes and transporters:

-

Phosphofructokinase (PFK): A critical rate-limiting enzyme in glycolysis.

-

Monocarboxylate Transporter 4 (MCT4): Responsible for the efflux of lactate, a product of glycolysis that can be utilized by cancer cells as an energy source.[1]

By inhibiting glycolysis in CAFs, this compound reduces the production and export of lactate, thereby "starving" the cancer cells of this crucial fuel source and impeding their proliferation, migration, and invasion.[1] The precise upstream mechanism by which this compound downregulates the mRNA expression of PFK and MCT4 is yet to be fully elucidated and presents an interesting avenue for future research.[1]

This compound inhibits glycolysis in CAFs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium per well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot a dose-response curve and determine the IC50 value.

-

Western Blot Analysis for MAPK Pathway Proteins

Principle: This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.

Protocol:

-

Cell Lysis:

-

Seed cells in 6-well plates and treat with this compound as described for the MTT assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p38 MAPK and ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

-

Wound Healing (Scratch) Assay

Principle: This assay is used to assess cell migration by creating a "wound" or scratch in a confluent cell monolayer and monitoring the rate at which the cells close the gap.

Protocol:

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

-

Creating the Wound:

-

Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

-

Gently wash the wells with PBS to remove detached cells and debris.

-

-

Treatment and Imaging:

-

Replace the PBS with fresh culture medium containing this compound at the desired concentrations. Include a vehicle control.

-

Immediately capture an image of the scratch at time 0 using a phase-contrast microscope.

-

Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial wound area.

-

Transwell Invasion Assay

Principle: This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking the process of metastasis.

Protocol:

-

Preparation of Transwell Inserts:

-

Use Transwell inserts with an 8 µm pore size polycarbonate membrane.

-

Coat the upper surface of the inserts with a thin layer of Matrigel (a basement membrane extract) and allow it to solidify at 37°C.

-

-

Cell Seeding and Treatment:

-

Harvest and resuspend cancer cells in serum-free medium.

-

Seed the cells (e.g., 1 x 10^5 cells) in the upper chamber of the coated Transwell inserts.

-

Add this compound at the desired concentrations to the upper chamber.

-

In the lower chamber, add complete medium containing a chemoattractant (e.g., 10% FBS).

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours, allowing the invasive cells to migrate through the Matrigel and the porous membrane.

-

-

Staining and Quantification:

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the invading cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through a multi-pronged mechanism of action. It directly inhibits cancer cell proliferation and induces apoptosis by modulating the MAPK signaling pathway. Furthermore, its ability to disrupt the metabolic support provided by cancer-associated fibroblasts in the tumor microenvironment represents a novel and promising therapeutic strategy. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the development of novel cancer therapies. Further research is warranted to fully elucidate its interaction with the PI3K/Akt pathway and the precise molecular mechanisms governing its effects on CAF metabolism.

References

- 1. Polymethoxylated flavone this compound is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polymethoxylated flavone this compound is a safe anticancer adjuvant...: Ingenta Connect [ingentaconnect.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound, a polymethoxyflavone from Citrus sudachi, induces apoptosis via the regulation of MAPK pathways in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Sudachitin: A Polymethoxyflavone for the Management of Metabolic Syndrome

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including central obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant and growing global health challenge. The polymethoxyflavone sudachitin, derived from the peel of Citrus sudachi, has emerged as a promising natural compound with the potential to mitigate multiple facets of this complex disorder. This technical guide provides a comprehensive overview of the current scientific evidence regarding the effects of this compound on metabolic syndrome, with a focus on preclinical and clinical data, experimental methodologies, and the underlying molecular mechanisms of action.

Preclinical and Clinical Efficacy of this compound in Metabolic Syndrome

This compound has demonstrated beneficial effects on key parameters of metabolic syndrome in both animal models and a human clinical trial. These effects are summarized below.

Effects on Body Weight and Adiposity

In preclinical studies, this compound administration has been shown to attenuate weight gain and reduce fat accumulation in mice fed a high-fat diet.[1][2] A clinical trial using a sudachi peel extract powder also indicated a favorable impact on body composition.[3][4]

Table 1: Effects of this compound on Body Weight and Adiposity

| Model | Dosage | Duration | Key Findings | Reference |

| High-Fat Diet-Fed C57BL/6J Mice | 5 mg/kg/day (oral) | 12 weeks | Significantly decreased body weight gain, body fat, and visceral fat compared to high-fat diet controls.[1] | [1] |

| Human Clinical Trial (BMI 23-30 kg/m ²) | 4.9 mg/day this compound (from sudachi peel extract powder) | 12 weeks | Significantly reduced the ratio of visceral fat to subcutaneous fat and moderately reduced waist circumference compared to placebo.[3][4][5] | [3][4][5] |

Effects on Glucose Metabolism and Insulin Sensitivity

This compound has been shown to improve glucose homeostasis and enhance insulin sensitivity in various experimental models.[1][2][6][7][8]

Table 2: Effects of this compound on Glucose Metabolism and Insulin Sensitivity

| Model | Dosage | Duration | Key Findings | Reference |

| High-Fat Diet-Fed C57BL/6J Mice | 5 mg/kg/day (oral) | 12 weeks | Significantly reduced fasting plasma glucose and insulin levels. Improved glucose tolerance in an oral glucose tolerance test (OGTT).[2] | [2] |

| db/db Diabetic Mice | 5 mg/kg/day (oral) | 6 weeks | Reduced fasting blood glucose levels and improved insulin sensitivity in an insulin tolerance test (ITT).[2] | [2] |

| C57BL/6J Mice | Single oral administration | N/A | Increased early-phase insulin secretion and a 30% reduction in blood glucose levels 30 minutes after glucose loading.[7][8] Improved systemic insulin sensitivity in an ITT.[7][8][9] | [7][8][9] |

Effects on Lipid Metabolism

Improvements in dyslipidemia are a consistent finding in studies investigating the effects of this compound.[2][6]

Table 3: Effects of this compound on Lipid Metabolism

| Model | Dosage | Duration | Key Findings | Reference |

| High-Fat Diet-Fed C57BL/6J Mice | 5 mg/kg/day (oral) | 12 weeks | Prevented increases in serum triglyceride and non-esterified fatty acid (NEFA) levels.[2] | [2] |

| db/db Diabetic Mice | 5 mg/kg/day (oral) | 9 weeks | Significantly decreased serum triglyceride and NEFA levels.[2] | [2] |

| High-Fat Diet-Fed Mice | Not specified | 30 weeks | Modulated plasma lipids and reduced hepatic lipid accumulation.[10] | [10] |

| 3T3-L1 Adipocytes | 30 and 50 µM | 24 and 48 hours | Increased glycerol release, indicating enhanced lipolysis.[11] | [11] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of this compound.

In Vivo Animal Studies

-

Animal Models:

-

High-Fat Diet-Induced Obesity: Male C57BL/6J mice are typically fed a high-fat diet (e.g., 40% of calories from fat) for a period of 12 weeks to induce obesity and metabolic dysfunction.[2][6]

-

Genetic Model of Type 2 Diabetes: Male db/db mice, which have a mutation in the leptin receptor gene and exhibit obesity, hyperglycemia, and insulin resistance, are used to model type 2 diabetes.[2][6]

-

-

This compound Administration: this compound is administered orally, often by gavage, at a dose of 5 mg/kg of body weight per day.[1][2][6] The vehicle control is typically a solution of dimethyl sulfoxide (DMSO) in an aqueous solution of sodium carbonate.[12]

-

Metabolic Assessments:

-

Glucose and Insulin Tolerance Tests: For oral glucose tolerance tests (OGTT), mice are fasted and then administered a bolus of glucose orally. Blood glucose levels are measured at various time points. For insulin tolerance tests (ITT), mice are fasted and then injected intraperitoneally with insulin, followed by blood glucose monitoring.[2][7]

-

Serum Biochemistry: Blood samples are collected to measure levels of triglycerides, non-esterified fatty acids (NEFAs), total cholesterol, and insulin.[2][10]

-

Indirect Calorimetry: Oxygen expenditure is assessed to determine energy metabolism.[6]

-

Histology: Adipose and liver tissues are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess adipocyte size and hepatic steatosis.[2][10]

-

In Vitro Cell-Based Assays

-

Cell Lines:

-

3T3-L1 Adipocytes: Murine 3T3-L1 preadipocytes are differentiated into mature adipocytes to study lipolysis and lipid accumulation.[11]

-

Primary Myocytes: Primary myocytes are isolated from skeletal muscle to investigate the direct effects of this compound on muscle metabolism.[2][6]

-

RAW264.7 Macrophages: This mouse macrophage-like cell line is used to study the anti-inflammatory effects of this compound.[13][14]

-

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 10-50 µM).[11][12]

-

Molecular and Cellular Analyses:

-

Lipolysis Assay: Glycerol release into the culture medium is measured as an indicator of lipolysis.[11]

-

Western Blotting: Protein levels and phosphorylation status of key signaling molecules (e.g., PKA, HSL, MAPKs, NF-κB) are determined.[11][13][15]

-

Quantitative Polymerase Chain Reaction (qPCR): The expression of genes involved in metabolism and inflammation is quantified.[2][5][6]

-

cAMP Assay: Intracellular cyclic AMP (cAMP) levels are measured to assess the activation of the cAMP signaling pathway.[7][11]

-

Molecular Mechanisms of Action

This compound exerts its beneficial effects on metabolic syndrome through the modulation of several key signaling pathways in different tissues.

Skeletal Muscle: Enhancement of Mitochondrial Biogenesis and Energy Expenditure

In skeletal muscle, this compound is proposed to improve glucose and lipid metabolism by increasing mitochondrial biogenesis and function.[2][6] This is mediated through the activation of the Sirtuin 1 (Sirt1)–AMP-activated protein kinase (AMPK)–peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) pathway.[2]

Caption: this compound signaling in skeletal muscle.

Adipose Tissue: Stimulation of Lipolysis

In adipocytes, this compound promotes the breakdown of stored triglycerides (lipolysis) through the activation of the cyclic AMP (cAMP)/protein kinase A (PKA)/hormone-sensitive lipase (HSL) pathway.[11]

Caption: this compound-induced lipolysis in adipocytes.

Pancreatic Islets: Enhancement of Insulin Secretion

Recent studies suggest that this compound can also improve glucose metabolism by enhancing insulin secretion from pancreatic β-cells.[7][8] This effect is mediated by the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cAMP levels.[7][8][9]

Caption: this compound's effect on insulin secretion.

Anti-inflammatory Effects

Chronic low-grade inflammation is a key feature of metabolic syndrome. This compound has demonstrated anti-inflammatory properties by suppressing the production of inflammatory mediators in macrophages.[13][14] This is achieved through the downregulation of the MAPK and NF-κB signaling pathways.[13]

Experimental Workflow Overview

The investigation of this compound's effects on metabolic syndrome typically follows a multi-step approach, from in vitro screening to in vivo validation.

Caption: General experimental workflow.

Future Directions and Conclusion

References

- 1. Improvement of Lipid Metabolism in Mice Fed a High-Fat Diet Treated with this compound and Development of Sudachi Peel Extract Powder [jstage.jst.go.jp]

- 2. This compound, a polymethoxylated flavone, improves glucose and lipid metabolism by increasing mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sudachi peel extract powder including the polymethoxylated flavone this compound improves visceral fat content in individuals at risk for developing diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tri-step.or.jp [tri-step.or.jp]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. This compound, a polymethoxylated flavone, improves glucose and lipid metabolism by increasing mitochondrial biogenesis in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The flavonoid this compound regulates glucose metabolism via PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The flavonoid this compound regulates glucose metabolism via PDE inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound, polymethoxyflavone from Citrus sudachi, enhances antigen-specific cellular and humoral immune responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-conferences.org [bio-conferences.org]

- 14. This compound, a polymethoxyflavone from Citrus sudachi, suppresses lipopolysaccharide-induced inflammatory responses in mouse macrophage-like RAW264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Properties of Sudachitin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Sudachitin (4',5,7-trihydroxy-3',6,8-trimethoxyflavone), a polymethoxyflavone found in the peel of Citrus sudachi. The data and protocols presented herein are synthesized from multiple scientific studies to serve as a resource for researchers investigating novel anti-inflammatory agents.

Executive Summary

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. This compound has emerged as a promising natural compound with potent anti-inflammatory effects demonstrated across various in vitro models. It effectively suppresses the production of key pro-inflammatory mediators, including cytokines, chemokines, nitric oxide (NO), and prostaglandin E2 (PGE2). Mechanistically, this compound exerts its effects by modulating crucial intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (Akt) pathways. This guide summarizes the quantitative data on its inhibitory activities, provides detailed experimental protocols for reproducing these findings, and visualizes the underlying molecular mechanisms.

Quantitative Analysis of Anti-inflammatory Activity

This compound has been shown to inhibit the production of a wide range of pro-inflammatory molecules in a dose-dependent manner in various cell types. The following tables summarize the quantitative data from key studies.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated Macrophages (RAW 264.7)

| Inflammatory Mediator | This compound Concentration | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | Not specified (IC50) | While specific IC50 values for this compound are not detailed in the provided abstracts, studies confirm significant, dose-dependent inhibition.[1][2] | [1][2] |

| TNF-α | Not specified | Suppressed production | Not specified in abstracts |

| IL-6 | Not specified | Suppressed production | Not specified in abstracts |

| iNOS Expression | Not specified | Suppressed expression | Not specified in abstracts |

Note: While multiple sources confirm the inhibitory effect of this compound on these mediators in RAW 264.7 cells, specific IC50 values were not available in the provided search results. Such values are typically determined via dose-response experiments and Griess assays for NO and ELISAs for cytokines.

Table 2: Inhibitory Effects of this compound in IL-1β-Stimulated Human Periodontal Ligament Cells (HPDLCs) [3][4][5]

| Inflammatory Mediator | This compound Concentration (µM) | Cytokine Production (pg/mL, Mean ± SD) | % Inhibition (Approx.) |

| IL-6 | 0 (IL-1β only) | 12500 ± 500 | 0% |

| 6.25 | 10000 ± 400 | 20% | |

| 12.5 | 8000 ± 350 | 36% | |

| 25 | 5500 ± 300 | 56% | |

| 50 | 3000 ± 200 | 76% | |

| IL-8 | 0 (IL-1β only) | 18000 ± 800 | 0% |

| 6.25 | 15000 ± 700 | 17% | |

| 12.5 | 12000 ± 600 | 33% | |

| 25 | 8000 ± 500 | 56% | |

| 50 | 4000 ± 300 | 78% | |

| CXCL10 | 0 (IL-1β only) | 2500 ± 150 | 0% |

| 6.25 | 2000 ± 120 | 20% | |

| 12.5 | 1600 ± 100 | 36% | |

| 25 | 1000 ± 80 | 60% | |

| 50 | 500 ± 50 | 80% | |

| CCL2 | 0 (IL-1β only) | 3000 ± 200 | 0% |

| 6.25 | 2400 ± 150 | 20% | |

| 12.5 | 1800 ± 120 | 40% | |

| 25 | 1200 ± 100 | 60% | |

| 50 | 600 ± 60 | 80% |

Data are estimated from graphical representations in the cited literature and presented to show dose-dependent trends.[3]

Table 3: Inhibitory Effects of this compound in Pam3CSK4-Stimulated Human Dental Pulp Cells (HDPCs) [6][7]

| Inflammatory Mediator | This compound Concentration (µM) | Effect |

| IL-6 | 6.25 - 50 | Dose-dependent suppression of production |

| IL-8 | 6.25 - 50 | Dose-dependent suppression of production |

| CXCL10 | 6.25 - 50 | Dose-dependent suppression of production |

| PGE2 | 6.25 - 50 | Dose-dependent suppression of production |

| COX-2 Expression | 6.25 - 50 | Dose-dependent suppression of protein expression |

Core Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are mediated by its ability to interfere with key signaling cascades that regulate the expression of inflammatory genes.

General Experimental Workflow

The typical workflow for in vitro evaluation of this compound's anti-inflammatory properties involves cell culture, pre-treatment with the compound, stimulation with an inflammatory agent, and subsequent analysis of inflammatory markers and signaling proteins.

Caption: General workflow for in vitro anti-inflammatory assays.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8][9] this compound has been shown to inhibit this pathway by preventing the phosphorylation of key components like IKKα/β and the p65 subunit.[3]

Caption: this compound inhibits the NF-κB pathway, a key inflammation regulator.

Modulation of MAPK and Akt Signaling

MAPKs (including p38, ERK, and JNK) and Akt are other critical pathways that regulate inflammatory responses. This compound has demonstrated varied effects on these pathways depending on the cell type and stimulus. In some models, it suppresses the phosphorylation (activation) of p38, ERK, and JNK.[3] In others, it specifically inhibits the phosphorylation of Akt, another key regulator of cell survival and inflammatory gene expression.[3][7]

Caption: this compound modulates MAPK and Akt pathways to reduce inflammation.

Detailed Experimental Protocols

The following protocols provide a general framework for assessing the anti-inflammatory effects of this compound in vitro. Specific parameters such as cell density, incubation times, and reagent concentrations should be optimized for each cell line and experimental setup.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (Murine Macrophages): Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

HPDLCs / HDPCs (Human Primary Cells): Culture in α-MEM or similar specific media supplemented with 10-15% FBS and 1% Penicillin-Streptomycin.

-

-

Seeding: Seed cells in appropriate culture plates (e.g., 96-well for ELISA/Griess, 6-well for Western blot) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 6.25, 12.5, 25, 50 µM). Incubate for 1 hour.

-

Stimulation: Add the inflammatory stimulus directly to the wells containing this compound.

-

Incubation: Incubate the cells for the desired period (e.g., 15-60 minutes for signaling pathway analysis; 24 hours for mediator production analysis).[3]

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: After the 24-hour incubation period, collect 100 µL of culture supernatant from each well of a 96-well plate.

-

Griess Reaction:

-

Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the 100 µL of supernatant.

-

Incubate at room temperature for 15 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine/PGE2 Quantification (ELISA)

-

Sample Collection: Collect culture supernatants after the 24-hour stimulation period.

-

ELISA Protocol (Sandwich ELISA):

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) overnight at 4°C.[10][11]

-

Washing & Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature.[10][11]

-

Sample Incubation: Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.[10]

-

Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[11]

-

Enzyme Conjugation: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 1 hour.[10]

-

Substrate Addition: Wash the plate and add a substrate (e.g., TMB). A color change will occur. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[10]

-

Measurement: Read the absorbance at 450 nm.[10]

-

-

Quantification: Determine the cytokine/PGE2 concentration from the standard curve.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After the short incubation period for signaling activation (e.g., 15-60 min), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12]

-

Antibody Incubation:

-

Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) detection reagent. Visualize the protein bands using an imaging system.[12]

-

Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Polymethoxy Flavonoid this compound Inhibits Interleukin-1 β-Induced Inflammatory Mediator Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. This compound Reduces Inflammatory Mediator Expression in Toll-Like Receptor 2 Ligand-Stimulated Human Dental Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 13. researchgate.net [researchgate.net]

In Vivo Efficacy of Sudachitin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Sudachitin, a polymethoxyflavone found in the peel of the citrus fruit Citrus sudachi. The following sections detail the experimental evidence from animal models, focusing on its anti-inflammatory, immunomodulatory, and metabolic regulatory activities. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams in the DOT language.

Anti-inflammatory Effects of this compound

This compound has demonstrated significant anti-inflammatory properties in animal models of systemic inflammation. Oral administration of this compound has been shown to reduce the levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions.[1][2]

Quantitative Data:

Table 1: Effect of this compound on Inflammatory Cytokine Levels in LPS-Induced Systemic Inflammation in Mice

| Treatment Group | Dose | Serum IL-6 Levels | Serum TNF-α Levels | Reference |

| Control (LPS) | - | Significantly elevated | Significantly elevated | [3] |

| This compound (LPS) | Not specified | Significantly suppressed | Significantly suppressed | [3] |

Note: Specific quantitative values for cytokine levels were not provided in the abstract. The study indicates a clear and significant suppression.

Experimental Protocol:

LPS-Induced Systemic Inflammation in Mice [3]

-

Animal Model: 9-week-old female BALB/c mice.

-

Acclimatization: Mice were allowed to adapt for one week before the experiment.

-

Treatment: Mice were randomly divided into groups and orally administered this compound or a vehicle control daily for seven days.

-

Induction of Inflammation: One hour after the final oral administration, systemic inflammatory response syndrome (SIRS) was induced by an intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 10 mg/kg body weight.

-

Sample Collection: Blood was collected 2 hours after the LPS injection.

-

Analysis: Serum levels of inflammatory cytokines (IL-6 and TNF-α) were measured by ELISA.

-

Statistical Analysis: One-way analysis of variance (ANOVA) followed by Dunnett's test or Tukey-Kramer test was used to determine statistical significance.

Signaling Pathway:

The anti-inflammatory effects of this compound are mediated, in part, through the downregulation of the MAPK and NF-κB signaling pathways.[2] By inhibiting these pathways, this compound suppresses the gene expression of inflammatory factors.[3][4]

Immunomodulatory Effects of this compound

This compound has been shown to enhance both cellular and humoral immune responses in animal models.[4] This suggests its potential application in augmenting vaccine efficacy or in conditions requiring a bolstered immune response.

Quantitative Data:

Table 2: Effect of this compound on Ovalbumin-Specific Immune Responses in BALB/c Mice

| Treatment Group | Dose | OVA-specific IL-4 Production | OVA-specific IL-10 Production | OVA-specific IgE Levels | OVA-specific IgG1 Levels | OVA-specific IgG Levels | Reference |

| Control (OVA) | - | Baseline | Baseline | Baseline | Baseline | Baseline | [4] |

| This compound (OVA) | 20 mg/kg/day | Increased | Increased | Significantly higher | Significantly higher | Significantly higher | [4] |

Note: The study reports a significant increase in these parameters, but the exact quantitative values are not provided in the abstract.

Experimental Protocol:

Ovalbumin Immunization in BALB/c Mice [4]

-

Animal Model: Female BALB/c mice.

-

This compound Treatment: this compound (purity >98%) was dissolved in dimethyl sulfoxide (DMSO) and prepared daily in a 20 mmol/L Na2CO3 aqueous solution (containing 0.1% DMSO). Mice were administered 200 µl of the solution containing 20 mg this compound/kg body weight for 35 days by gavage. Control mice received the vehicle.

-

Immunization: Mice were immunized with ovalbumin (OVA) twice during the treatment period.

-

Analysis: Levels of OVA-specific IgG1, IgG, and IgE in diluted serum were measured by ELISA. Splenocytes were co-cultured with OVA to measure in vitro proliferative responses and cytokine production (IL-4, IL-10).

Experimental Workflow:

References

- 1. This compound, polymethoxyflavone from Citrus sudachi, enhances antigen-specific cellular and humoral immune responses in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory function of this compound and demethoxythis compound from Citrus sudachi | BIO Web of Conferences [bio-conferences.org]

- 3. bio-conferences.org [bio-conferences.org]

- 4. This compound, polymethoxyflavone from Citrus sudachi, enhances antigen-specific cellular and humoral immune responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by Sudachitin Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudachitin, a polymethoxyflavone predominantly found in the peel of the citrus fruit Citrus sudachi, has garnered significant attention in recent years for its diverse pharmacological activities.[1] Emerging research has illuminated its potential as a therapeutic agent in a range of conditions, including inflammatory diseases, cancer, and metabolic disorders.[1] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound treatment, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades involved.

Core Cellular Targets and Modulated Pathways

This compound exerts its biological effects by targeting several key cellular signaling pathways. The primary pathways identified to date include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and cyclic Adenosine Monophosphate (cAMP)-dependent pathways. Furthermore, this compound has been shown to modulate glycolysis in the tumor microenvironment.

Anti-inflammatory Effects via NF-κB and MAPK Pathway Downregulation

A significant body of evidence points to the potent anti-inflammatory properties of this compound.[2][3][4] These effects are primarily mediated through the downregulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound has been shown to suppress the production of pro-inflammatory cytokines and mediators, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), nitric oxide (NO), and Monocyte Chemoattractant Protein-1 (MCP-1).[2][3] This suppression occurs at the transcriptional level, with this compound inhibiting the gene expression of these inflammatory factors.[3] The mechanism of this inhibition involves the downregulation of LPS-induced activation of both the MAPK (specifically JNK and ERK) and NF-κB pathways.[2][3]

Anti-cancer Activity through Glycolysis Inhibition and Apoptosis Induction

This compound has demonstrated anti-tumorigenic properties in various cancer cell lines.[5] Its mechanisms of action in cancer include the direct inhibition of tumor cell proliferation and the modulation of the tumor microenvironment.[5][6]

A notable effect of this compound is its ability to target the glycolytic pathway in cancer-associated fibroblasts (CAFs).[5] By inhibiting glycolysis in CAFs, this compound reduces their pro-tumorigenic activities.[5] This is associated with a decrease in lactate production and reduced mRNA expression of phosphofructokinase (PFK) and monocarboxylate transporter 4 (MCT4) in CAFs.[5]

Furthermore, this compound has been shown to induce apoptosis in cancer cells, in part through the regulation of the MAPK pathway.[5]

Cardiovascular Effects via Enhancement of cAMP-Dependent Pathways

In the cardiovascular system, this compound has been observed to induce positive chronotropic and inotropic effects.[7][8] The underlying mechanism is associated with the enhancement of cAMP-dependent signaling pathways, independent of β-adrenoceptor involvement.[7][8] this compound's action is suggested to involve the inhibition of phosphodiesterases (PDEs), enzymes that degrade cAMP.[7] By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades responsible for the observed cardiac effects.[7][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound's effects.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Huh-7 | Liver Cancer | 82.04 |

| HepG2 | Liver Cancer | 49.32 |

| HuCCT1 | Cholangiocarcinoma | 53.21 |

| RBE | Cholangiocarcinoma | 24.1 |

| MIA PaCa-2 | Pancreatic Cancer | 43.35 |

| PANC-1 | Pancreatic Cancer | 32.73 |

| HCT-116 | Colorectal Cancer | 56.23 |

| HT-29 | Colorectal Cancer | 37.07 |

| Data from Chen et al., 2022.[5] |

Table 2: Effective Concentrations of this compound in Anti-inflammatory and Cardiovascular Studies

| Cell/Tissue Model | Effect | Effective Concentration (µM) |

| LPS-stimulated RAW264.7 cells | Inhibition of IL-6 and TNF-α production | Significant inhibition observed at various concentrations, with strong effects at higher doses. |

| Human Periodontal Ligament Cells | Inhibition of IL-1β-induced IL-6, IL-8, CXCL10, and CCL2 production | Dose-dependent inhibition from 6.25 to 50 µM.[10] |

| Isolated Rat Atria | Positive chronotropic and inotropic effects | Concentration-dependent effects from 0.3 to 30 µM.[7][8] |

| 3T3-L1 Adipocytes | Increased intracellular cAMP and glycerol release | 30 and 50 µM.[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment

-

RAW264.7 Macrophage Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

LPS Stimulation: To induce an inflammatory response, RAW264.7 cells are typically seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with LPS (e.g., 100 ng/mL) with or without various concentrations of this compound for a specified period (e.g., 24 hours).[6]

-

Cancer Cell Line Culture: Cancer cell lines are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Cell Viability and Proliferation Assays

-

Cell Counting Kit-8 (CCK-8) Assay:

-

Seed cells (e.g., 0.7 x 10^4 cells/well) in a 96-well plate and allow them to attach.[2]

-

Treat the cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).[2]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5][7]

-

Measure the absorbance at 450 nm using a microplate reader.[5][7] The absorbance is directly proportional to the number of viable cells.

-

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., against phospho-NF-κB p65, IκBα, phospho-JNK, phospho-ERK, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit (e.g., TRIzol reagent), and cDNA is synthesized using a reverse transcription kit.

-

qPCR Reaction: The qPCR is performed using a SYBR Green master mix with specific primers for the target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Table 3: Example Primer Sequences for qPCR

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| TNF-α | AGG GAC CTC TCT CTA ATC AG | TGG GAG TAG ATG AGG TAC AG |

| IL-6 | GCC GCC CCA CAC AGA CA | CCG TCG AGG ATG TAC CGA AT |

| GAPDH | ACG GAT TTG GTC GTA TTG GG | TGA TTT TGG AGG GAT CTC GC |

| Primer sequences are illustrative and should be validated for specific experimental conditions.[13] |

Conclusion

This compound is a promising natural compound with multifaceted effects on key cellular pathways implicated in inflammation, cancer, and cardiovascular function. Its ability to downregulate the NF-κB and MAPK pathways underscores its potent anti-inflammatory potential. In the context of oncology, this compound's dual action of inducing apoptosis in tumor cells and inhibiting the pro-tumorigenic activity of CAFs by targeting glycolysis presents a novel therapeutic strategy. Furthermore, its modulation of cAMP-dependent signaling pathways suggests potential applications in cardiovascular conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound and to design robust experimental investigations into its mechanisms of action. Future research should focus on preclinical and clinical studies to validate these findings and to fully elucidate the therapeutic potential of this intriguing polymethoxyflavone.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bio-conferences.org [bio-conferences.org]

- 6. scispace.com [scispace.com]

- 7. This compound, a polymethoxyflavone from Citrus sudachi, suppresses lipopolysaccharide-induced inflammatory responses in mouse macrophage-like RAW264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]

Preliminary Safety Profile of Sudachitin: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on Sudachitin, a polymethoxylated flavone found in the peel of the citrus fruit Citrus sudachi. The document synthesizes available data on its cytotoxic, genotoxic, and acute systemic toxicity, offering a foundational understanding for researchers and professionals in drug development. All quantitative data is presented in structured tables for comparative analysis, and detailed methodologies for key toxicological assays are provided. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of the reported findings.

In Vitro Cytotoxicity Assessment

Preliminary studies have focused on evaluating the cytotoxic potential of this compound against various human cancer cell lines while also assessing its impact on normal human cells. The half-maximal inhibitory concentration (IC50) has been a key metric in these investigations, with results indicating a selective anti-proliferative effect against cancerous cells.

Quantitative Cytotoxicity Data

The following table summarizes the IC50 values of this compound in different human cancer cell lines after a 48-hour treatment period. For comparison, the effect on normal human intestinal fibroblasts (HIFs) is also included.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| HuCCT1 | Cholangiocarcinoma | 53.21 |

| RBE | Cholangiocarcinoma | 24.1 |

| MIA PaCa-2 | Pancreatic Cancer | 43.35 |

| PANC-1 | Pancreatic Cancer | 32.73 |

| HCT-116 | Colorectal Cancer | 56.23 |

| HT-29 | Colorectal Cancer | 37.07 |

| Huh-7 | Liver Cancer | 82.04 |

| HepG2 | Liver Cancer | 49.32 |

| Normal Cells | ||

| Human Intestinal Fibroblasts (HIFs) | Normal Fibroblasts | >50 (No significant inhibition)[1][2] |

Experimental Protocol: CCK-8 Cytotoxicity Assay

The cytotoxicity of this compound was primarily determined using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures cell viability based on the bioreduction of WST-8 by cellular dehydrogenases.

Methodology:

-

Cell Seeding: Cancer cell lines and Human Intestinal Fibroblasts (HIFs) were seeded in 96-well plates at a density of 0.5 x 10⁴ cells per well and cultured for 24 hours to allow for cell adherence.[1]

-

This compound Treatment: Cells were treated with increasing concentrations of this compound (typically ranging from 1 to 300 µM) for 48 hours.[1][2]

-

CCK-8 Reagent Addition: Following the incubation period, 10 µL of CCK-8 solution was added to each well.

-

Incubation: The plates were incubated for a specified period (typically 1-4 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated from the dose-response curves.

Genotoxicity Assessment

The mutagenic potential of a Citrus sudachi extract powder, containing at least 1% this compound, was evaluated through a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell gene mutation test.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test was conducted to assess the potential of the this compound-containing extract to induce gene mutations in several strains of Salmonella typhimurium.

Results: The Citrus sudachi extract powder did not show any mutagenic activity in the Ames test. No biologically relevant increase in the number of revertant colonies was observed for any of the tested bacterial strains, either with or without metabolic activation (S9).

| Test Strain | Metabolic Activation | Concentrations Tested (µ g/plate ) | Result |

| S. typhimurium TA1535 | With and Without S9 | 50, 150, 500, 1500, 5000 | Non-mutagenic[3][4] |

| S. typhimurium TA97a | With and Without S9 | 50, 150, 500, 1500, 5000 | Non-mutagenic[3][4] |

| S. typhimurium TA98 | With and Without S9 | 50, 150, 500, 1500, 5000 | Non-mutagenic[3][4] |

| S. typhimurium TA100 | With and Without S9 | 50, 150, 500, 1500, 5000 | Non-mutagenic[3][4] |

| S. typhimurium TA102 | With and Without S9 | 50, 150, 500, 1500, 5000 | Non-mutagenic[3][4] |

Experimental Protocol:

-

Bacterial Strains: Salmonella typhimurium strains TA1535, TA97a, TA98, TA100, and TA102 were used.[3][4]

-

Test Compound Preparation: The Citrus sudachi extract powder was tested at concentrations of 50, 150, 500, 1500, and 5000 µg per plate.[3][4]

-

Metabolic Activation: The assay was performed both in the presence and absence of a rat liver homogenate (S9 fraction) to assess the mutagenicity of the compound and its metabolites.

-

Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if applicable) were mixed with molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Plates were incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies (his+) was counted and compared to the negative (solvent) control.

In Vitro Mammalian Cell Gene Mutation Test

The mutagenic potential was further investigated using the L5178Y TK+/- mouse lymphoma cell line.

Results: The Citrus sudachi extract powder was found to be non-mutagenic in the in vitro mammalian cell gene mutation test.[3][4]

Experimental Protocol:

-

Cell Line: L5178Y TK+/- 3.7.2C mouse lymphoma cells were used.[3][4]

-

Exposure: Cells were exposed to the test article for a defined period, both with and without S9 metabolic activation.

-

Expression Period: Following exposure, cells were cultured for a period to allow for the expression of any potential mutations at the thymidine kinase (TK) locus.

-

Mutant Selection: Cells were then cloned in a selective medium containing a cytotoxic agent that is toxic to cells expressing a functional TK enzyme.

-

Colony Enumeration: The number of mutant colonies was counted to determine the mutant frequency.

Acute Systemic Toxicity Studies

Acute oral and dermal toxicity, as well as skin and eye irritation studies, were conducted on a Citrus sudachi extract powder containing at least 1% this compound. These studies were performed in accordance with OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423)

Results: The acute oral LD50 of the Citrus sudachi extract powder was determined to be greater than 5000 mg/kg body weight in female Sprague-Dawley rats. No mortality or signs of gross toxicity were observed during the 14-day observation period.

| Parameter | Result |

| LD50 (Oral) | > 5000 mg/kg body weight[3][4] |

| Animal Model | Female Sprague-Dawley rats[3][4] |

| Observation Period | 14 days[4] |

| Clinical Signs | No adverse effects or abnormal behavior[2] |

| Mortality | None[2] |

Experimental Protocol:

-

Animal Model: The study utilized female Sprague-Dawley rats.[3][4]

-

Dosing: A single oral dose of the test substance was administered. The "Up-and-Down Procedure" was followed, starting at a dose of 5000 mg/kg.[2]

-

Observations: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.

-

Necropsy: Gross necropsy was performed at the end of the observation period.

Acute Dermal Toxicity (OECD Guideline 402)

Results: The acute dermal LD50 of the Citrus sudachi extract powder was found to be greater than 2000 mg/kg body weight in both male and female rats.

| Parameter | Result |

| LD50 (Dermal) | > 2000 mg/kg body weight[3] |

| Animal Model | Male and female Sprague-Dawley rats[3][4] |

| Observation Period | 14 days |

| Clinical Signs | All animals appeared active and healthy[2] |

| Mortality | None |

Skin and Eye Irritation

Results: The Citrus sudachi extract powder was classified as slightly irritating to the skin and minimally irritating to the eye in New Zealand Albino rabbits.

| Test | Result |

| Primary Dermal Irritation | Slightly irritating (PDII = 0.8)[3] |

| Primary Eye Irritation | Minimally irritating (MMTS = 2.7)[3] |

Signaling Pathway Analysis: this compound-Induced Apoptosis

Studies have indicated that this compound can induce apoptosis in human keratinocyte HaCaT cells through the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Key Findings:

-

This compound activates p38 MAPK and inhibits ERK1/2.[1]

-

Inhibition of p38 MAPK significantly reduces this compound-induced apoptosis.[1]

-

This compound inhibits the activation of Raf-1, an upstream regulator of ERK1/2.[1]

-

Phosphorylation of Heat Shock Protein 27 (HSP27), a downstream target of p38 MAPK, is induced by this compound.[1]

Conclusion

The preliminary toxicity studies on this compound and a this compound-containing Citrus sudachi extract powder suggest a favorable safety profile. The compound exhibits selective cytotoxicity against cancer cells while showing minimal impact on normal cells at effective concentrations. Furthermore, the extract did not demonstrate mutagenic potential in the Ames test or an in vitro mammalian cell gene mutation assay. Acute oral and dermal toxicity studies indicate a low order of acute toxicity. The mechanism of this compound-induced apoptosis appears to involve the modulation of the MAPK signaling pathway. These findings support further investigation of this compound as a potential therapeutic agent. However, more comprehensive long-term toxicity and in vivo efficacy studies are warranted to fully establish its safety and therapeutic potential.

References

The Intracellular Interface: A Technical Guide to Sudachitin's Interaction with Cellular Signaling Machinery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudachitin, a polymethoxyflavone found in the peel of Citrus sudachi, has garnered significant interest for its anti-inflammatory, anti-cancer, and metabolic regulatory properties. While its effects on downstream signaling pathways such as MAPK, NF-κB, and Akt are well-documented, the precise molecular initiating events have been a subject of investigation. This technical guide synthesizes the current understanding of this compound's interaction with cellular signaling components, moving beyond the concept of a traditional cell-surface receptor to an intracellular enzymatic target. Evidence strongly indicates that this compound's primary mechanism of action is the inhibition of phosphodiesterases (PDEs), leading to an accumulation of cyclic adenosine monophosphate (cAMP) and subsequent modulation of a cascade of signaling events. This guide provides an in-depth look at the quantitative data, experimental methodologies, and signaling pathways involved, offering a comprehensive resource for researchers in pharmacology and drug development.

Primary Molecular Target: Phosphodiesterase Inhibition

Contrary to a mechanism involving direct binding to a specific cell-surface receptor, current research points to this compound acting as an inhibitor of intracellular phosphodiesterases (PDEs). PDEs are enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, this compound effectively increases the intracellular concentration of cAMP, a crucial second messenger that influences a multitude of cellular processes.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory effects of this compound have been quantified in various studies, demonstrating its potential as a modulator of PDE activity and a suppressor of cancer cell proliferation.

| Target/Process | Cell Line/System | Method | Concentration | Result | Reference |

| Phosphodiesterase 3 (PDE3) Inhibition | Cell-based assays | PDE Inhibition Assay | 10 µM | 68% inhibition | [1][2] |

| 30 µM | 91% inhibition | [1][2] | |||

| HCT-116 Cell Proliferation | Human colorectal cancer | Cell Proliferation Assay | - | IC50: 56.23 µM | [3] |

| HT-29 Cell Proliferation | Human colorectal cancer | Cell Proliferation Assay | - | IC50: 37.07 µM | [3] |

| HuCCT1 Cell Proliferation | Cholangiocarcinoma | Cell Proliferation Assay | - | IC50: 53.21 µM | [3] |

| RBE Cell Proliferation | Cholangiocarcinoma | Cell Proliferation Assay | - | IC50: 24.1 µM | [3] |

| MIA PaCa-2 Cell Proliferation | Pancreatic cancer | Cell Proliferation Assay | - | IC50: 43.35 µM | [3] |

| PANC-1 Cell Proliferation | Pancreatic cancer | Cell Proliferation Assay | - | IC50: 32.73 µM | [3] |

| Huh-7 Cell Proliferation | Liver cancer | Cell Proliferation Assay | - | IC50: 82.04 µM | [3] |

| HepG2 Cell Proliferation | Liver cancer | Cell Proliferation Assay | - | IC50: 49.32 µM | [3] |

Downstream Signaling Pathways Modulated by this compound

The elevation of intracellular cAMP levels due to PDE inhibition by this compound triggers a cascade of downstream signaling events. The primary effectors of cAMP are Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The activation of these molecules leads to the modulation of key signaling pathways, including the MAPK, NF-κB, and Akt pathways.

The cAMP/PKA Pathway

This compound treatment leads to a significant increase in intracellular cAMP levels, which in turn activates PKA.[4] Activated PKA phosphorylates a multitude of downstream targets, influencing processes like lipolysis and apoptosis.[4][5]

Figure 1: this compound-mediated activation of the cAMP/PKA pathway.

Modulation of the MAPK Pathway

The effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway is cell-type dependent. In human keratinocytes, this compound activates p38 MAPK while inhibiting ERK1/2.[5] The inhibition of the ERK1/2 pathway is consistent with the known effects of elevated cAMP, which can inhibit Raf-1, a kinase upstream of MEK and ERK.

Figure 2: this compound's differential regulation of the MAPK pathway.

Inhibition of the NF-κB Pathway

This compound has been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB.[6] This is a key mechanism for its anti-inflammatory effects. Elevated cAMP levels, through PKA activation, can inhibit the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents NF-κB from translocating to the nucleus and activating the transcription of inflammatory genes.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Polymethoxylated flavone this compound is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a polymethoxyflavone from Citrus sudachi, induces apoptosis via the regulation of MAPK pathways in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Polymethoxy Flavonoid this compound Inhibits Interleukin-1 β-Induced Inflammatory Mediator Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Sudachitin from Citrus sudachi Peel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudachitin, a polymethoxyflavone predominantly found in the peel of the Japanese citrus fruit, Citrus sudachi, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] These encompass anti-inflammatory, anticancer, and metabolic regulatory properties, positioning it as a promising candidate for therapeutic development. This document provides detailed protocols for the extraction, purification, and quantification of this compound from Citrus sudachi peel, tailored for research and drug development applications. The methodologies are based on established solvent extraction techniques and chromatographic purification, optimized for obtaining high-purity this compound. Additionally, this guide outlines key signaling pathways modulated by this compound, offering a foundational understanding of its mechanism of action.

Introduction

Citrus sudachi, a specialty citrus fruit from Japan's Tokushima Prefecture, is a rich source of bioactive compounds, particularly polymethoxyflavones (PMFs).[1][2] Among these, this compound (5,7,4'-trihydroxy-6,8,3'-trimethoxyflavone) is a key constituent of the peel and has been the subject of numerous studies for its health-promoting benefits.[1] The peel, often a byproduct of juice production, represents an abundant and valuable resource for the isolation of this potent flavonoid.[3] Effective extraction and purification of this compound are critical first steps for its pharmacological evaluation and potential clinical application. This document details optimized laboratory-scale protocols to achieve this.

Extraction and Purification Workflow

The overall process for isolating this compound from Citrus sudachi peel involves sample preparation, extraction of the crude flavonoid mixture, and subsequent chromatographic purification to isolate this compound.

Caption: Experimental workflow for this compound extraction and purification.

Experimental Protocols

Materials and Equipment

-

Plant Material: Fresh or dried peels of Citrus sudachi.

-

Solvents: Methanol (reagent grade), Ethanol (95%), Acetonitrile (HPLC grade), Water (deionized or distilled).

-